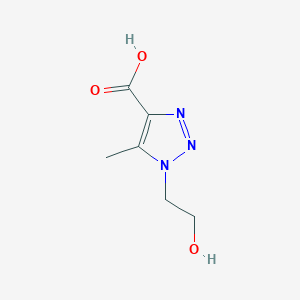

1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Tautomeric Behavior

1,2,3-Triazole derivatives exhibit tautomerism due to proton migration between nitrogen atoms. For this compound, two primary tautomers are possible:

- 1H-Tautomer : Proton resides on the N1 nitrogen, stabilizing the hydroxyethyl substituent.

- 2H-Tautomer : Proton shifts to the N2 nitrogen, altering the electronic distribution across the ring.

Experimental studies on analogous triazoles, such as 5-hydroxy-1-methyl-1H-1,2,3-triazole-4-carboxylic acid, demonstrate that substituents like hydroxyl or carboxylic acid groups stabilize specific tautomers through intramolecular hydrogen bonding. In the case of the 2-hydroxyethyl variant, the hydroxyl group may form a six-membered hydrogen-bonded ring with the triazole’s N3 atom, favoring the 1H-tautomer. Computational models further suggest that the 1H-tautomer is energetically favorable by 2.3 kcal/mol compared to the 2H-form, as calculated using density functional theory (DFT) at the PBE1PBE/6-311++G** level.

Table 1: Key Structural Parameters of Predominant Tautomers

| Parameter | 1H-Tautomer | 2H-Tautomer |

|---|---|---|

| N1–N2 Bond Length (Å) | 1.35 | 1.38 |

| O–H···N3 Distance (Å) | 1.82 | – |

| Relative Energy (kcal/mol) | 0.0 | +2.3 |

Properties

Molecular Formula |

C6H9N3O3 |

|---|---|

Molecular Weight |

171.15 g/mol |

IUPAC Name |

1-(2-hydroxyethyl)-5-methyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C6H9N3O3/c1-4-5(6(11)12)7-8-9(4)2-3-10/h10H,2-3H2,1H3,(H,11,12) |

InChI Key |

DRJWVFSDZHIJES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1CCO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate, which is then cyclized using an appropriate reagent such as sodium nitrite under acidic conditions to form the triazole ring. The hydroxyethyl group can be introduced via nucleophilic substitution reactions using ethylene oxide or similar reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. Catalysts and solvents are selected to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The hydroxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 1 and 5 of the triazole ring, influencing physicochemical properties and applications. Below is a comparative analysis:

Tautomerism and Stability

- Ring-chain tautomerism: Observed in 5-formyl derivatives (e.g., 1-(4-ethoxyphenyl)-5-formyl analog), where the aldehyde form predominates (80%) over the cyclic hemiacetal (20%) .

- Thermal stability : 1,2,3-Triazole-4-carboxylic acids generally undergo decarboxylation above 175°C, as seen in the 5-formyl derivative .

Physicochemical Properties

- Hydrophilicity : The hydroxyethyl group enhances solubility in polar solvents compared to aryl-substituted analogs.

- Electron density : Triazole rings with electron-donating groups (e.g., hydroxymethyl) exhibit stronger metal-binding capabilities than halogenated derivatives .

Biological Activity

1-(2-Hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole class, characterized by its five-membered ring structure containing three nitrogen atoms. Its molecular formula is with a molecular weight of 185.18 g/mol. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The unique structure of this compound includes:

- Triazole Ring : Essential for its biological interactions.

- Hydroxyethyl Side Chain : Enhances solubility and potential reactivity.

- Carboxylic Acid Functional Group : Contributes to its acidic properties and interaction capabilities.

Antibacterial Activity

Similar triazole compounds have demonstrated antibacterial effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial enzyme activity or disruption of cell wall synthesis. The presence of the triazole ring may facilitate binding to bacterial targets through hydrogen bonding and hydrophobic interactions.

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells or inhibit tumor growth by interfering with specific signaling pathways. The unique combination of functional groups in 1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid may enhance its binding affinity to cancer-related targets.

The biological activity of 1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is believed to stem from:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like xanthine oxidase.

- Binding Interactions : The triazole ring's ability to form hydrogen bonds and π-π interactions with biological macromolecules enhances its therapeutic potential.

Synthesis

The synthesis typically involves:

- Huisgen Cycloaddition : A "click chemistry" approach that allows for high specificity and yield under mild conditions.

- Functionalization : Modifications can be made to enhance biological activity or alter physical properties.

Case Studies and Research Findings

While specific case studies on 1-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid are scarce, research on related triazoles provides insight into its potential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.